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  • Product: 2,4,6-Triisopropylphenylacetic acid
  • CAS: 4276-85-1

Core Science & Biosynthesis

Foundational

Steric Bulk and Conformational Analysis of 2,4,6-Triisopropylphenylacetic Acid: A Technical Whitepaper

Executive Summary In the realm of advanced organic synthesis and drug development, the strategic deployment of steric bulk is a primary tool for dictating molecular conformation and kinetic stability. 2,4,6-Triisopropylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, the strategic deployment of steric bulk is a primary tool for dictating molecular conformation and kinetic stability. 2,4,6-Triisopropylphenylacetic acid (often referred to as TIPP-acetic acid or Trip-acetic acid) represents a masterclass in this principle. By flanking an acetic acid moiety with a 2,4,6-triisopropylphenyl ("Trip") group, chemists can enforce rigid orthogonal conformations, shield reactive alpha-carbons, and stabilize otherwise transient intermediates. This whitepaper explores the conformational dynamics, thermodynamic barriers, and field-proven synthetic protocols associated with this highly hindered building block, most notably utilized in the pilot-scale synthesis of the ACAT inhibitor Avasimibe.

Structural Dynamics: The "Trip" Shield

The 2,4,6-triisopropylphenyl group is a privileged motif in organometallic chemistry and pharmaceutical design. The isopropyl groups at the ortho positions (C2 and C6) possess massive cone angles that project electron density directly into the rotational path of the adjacent C(aryl)-C(α) bond.

When attached to an acetic acid side chain, this steric bulk ceases to be a passive structural feature; it actively dictates the molecule's spatial geometry. The steric clash between the ortho-isopropyl methyl groups and the carbonyl oxygen (or hydroxyl group) of the acetic acid moiety forces the molecule out of coplanarity. This results in an orthogonal conformation , where the plane of the acetic acid side chain sits at a near 90° dihedral angle relative to the aromatic ring.

StericLogic Bulk 2,4,6-Triisopropylphenyl Group Conf Orthogonal Conformation (Restricted Rotation) Bulk->Conf Steric Clash Shield Alpha-Carbon Shielding Conf->Shield Kinetic Blocking React Selective Reactivity (e.g., Avasimibe Coupling) Shield->React Directed Synthesis

Logical flow of steric hindrance dictating molecular reactivity.

Conformational Analysis & Rotational Barriers

The transition from a standard phenylacetic acid to a 2,4,6-triisopropylphenylacetic acid fundamentally alters the rotational dynamics of the molecule. In unhindered phenylacetic acid, the rotation around the C(aryl)-C(α) bond is nearly free at room temperature. However, the introduction of the Trip group raises the rotational barrier ( ΔG‡ ) significantly, often leading to observable atropisomerism at lower temperatures [2].

To quantify this, Variable-Temperature NMR (VT-NMR) is employed. Below the coalescence temperature, the restricted rotation causes the two benzylic protons on the alpha-carbon to become diastereotopic, appearing as a distinct AB quartet rather than a singlet.

Quantitative Steric Parameters

The table below summarizes the comparative steric parameters demonstrating the causality between ortho-substitution and conformational locking.

Substituent MotifOrtho-SubstituentApprox. Cone Angle ( θ )C(aryl)-C( α ) Rotational BarrierPreferred Dihedral Angle
PhenylHydrogen118°< 5 kcal/molCoplanar (0–30°)
MesitylMethyl170°~ 15–18 kcal/molTwisted (60–80°)
Trip (TIPP)Isopropyl> 190°> 25 kcal/molOrthogonal (~90°)

Data synthesized from structural analyses of bulky Brønsted acid catalysts and non-planar π -conjugated systems [2].

Logical Causality in Reactivity

The orthogonal conformation of 2,4,6-triisopropylphenylacetic acid provides profound kinetic shielding to the alpha-carbon. This shielding has direct consequences on its chemical reactivity:

  • Enolization: The bulky isopropyl groups restrict the trajectory of incoming bases. Enolization requires highly specific, sterically demanding bases (like LiHMDS) and often relies on complex aggregation states to abstract the alpha-proton.

  • Amide Coupling: In the synthesis of the ACAT inhibitor Avasimibe, 2,4,6-triisopropylphenylacetic acid must be coupled with 2,6-diisopropylaniline. Standard coupling reagents (e.g., EDC/HOBt) fail due to the dual steric hindrance of both partners. The causality of this failure necessitates the conversion of the acid to a highly reactive acid chloride intermediate to force the coupling [1] [3].

Experimental Workflows & Self-Validating Protocols

The synthesis of 2,4,6-triisopropylphenylacetic acid requires overcoming the very steric hindrance that makes the molecule useful. The following step-by-step protocol details the pilot-scale convergent synthesis, explaining the causality behind the reagent selection [1].

SynthesisWorkflow Start 1,3,5-Triisopropylbenzene Step1 Chloromethylation (HCl, HCHO, AcOH) Start->Step1 Int1 2,4,6-Triisopropylbenzyl chloride Step1->Int1 Step2 Cyanation (NaCN, PTC) Int1->Step2 Int2 2,4,6-Triisopropylbenzyl cyanide Step2->Int2 Step3 Basic Hydrolysis (KOH, Diethylene Glycol, Heat) Int2->Step3 Product 2,4,6-Triisopropylphenylacetic Acid Step3->Product

Synthetic workflow for 2,4,6-triisopropylphenylacetic acid.

Step-by-Step Methodology

Phase 1: Chloromethylation

  • Charge a stainless-steel reactor with 1,3,5-triisopropylbenzene, paraformaldehyde, and acetic acid.

  • Heat the mixture to 75 °C and periodically purge with hydrogen chloride (HCl) gas over several days.

    • Causality: Direct carboxylation of the heavily substituted ring is sterically forbidden. Chloromethylation generates a highly electrophilic benzylic cation that can penetrate the steric shield. Acetic acid acts as a polar protic solvent that solubilizes the formaldehyde oligomers while tolerating the highly acidic conditions.

Phase 2: Phase-Transfer Catalyzed Cyanation 3. React the isolated 2,4,6-triisopropylbenzyl chloride with sodium cyanide (NaCN) using a phase-transfer catalyst (PTC) in a biphasic system.

  • Causality: The benzylic chloride is highly lipophilic and sterically buried. The PTC shuttles the cyanide anion into the organic phase, enabling an SN​2 displacement that would be kinetically dead in standard aqueous conditions.

Phase 3: High-Temperature Basic Hydrolysis 4. Mix the nonisolated 2,4,6-triisopropylbenzyl cyanide with potassium hydroxide (KOH) in diethylene glycol and water. 5. Reflux the solution at 140–160 °C for 16.5 hours.

  • Causality: The nitrile carbon is buried within the steric cone of the ortho-isopropyl groups. Standard aqueous NaOH/EtOH reflux is insufficient to hydrate the nitrile. Diethylene glycol provides the extreme high boiling point necessary to achieve the activation energy required for hydroxide attack [1].

The Self-Validating System

To ensure scientific integrity, this protocol relies on built-in self-validation:

  • Chemical Validation (IPC): The transition from the nitrile to the carboxylic acid is validated by the complete disappearance of the sharp C≡N stretch (~2250 cm⁻¹) in in-situ FTIR monitoring, replaced by the broad O-H stretch of the carboxylic acid.

  • Conformational Validation: The final product is subjected to VT-NMR. The observation of an AB quartet for the benzylic CH2​ protons at sub-ambient temperatures physically proves that the intended steric barrier has been successfully constructed, validating the structural integrity of the Trip group.

Conclusion

The utilization of 2,4,6-triisopropylphenylacetic acid is a prime example of leveraging thermodynamic and kinetic principles in organic synthesis. By understanding the causality between the massive cone angle of the Trip group and the resulting orthogonal conformation, researchers can predictably utilize this molecule as a kinetic shield. The rigorous, high-energy conditions required for its synthesis are a direct reflection of the very steric bulk that makes the compound so valuable in the downstream development of complex therapeutics.

References

  • Dozeman, G. J., Fiore, P. J., Puls, T. P., & Walker, J. C. (1997). "Chemical Development of a Pilot Scale Process for the ACAT Inhibitor 2,6-Diisopropylphenyl [(2,4,6-Triisopropylphenyl)acetyl]sulfamate." Organic Process Research & Development.[Link]

  • Merten, C., et al. (2019). "Brønsted acid catalysis – the effect of 3,3′-substituents on the structural space and the stabilization of imine/phosphoric acid complexes." Catalysis Science & Technology, RSC Publishing.[Link]

Protocols & Analytical Methods

Method

Synthesis Protocol for 2,4,6-Triisopropylphenylacetic Acid and its Derivatives via Arndt-Eistert Homologation

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Challenge of Steric Hindrance 2,4,6-Triisopropylphenylacetic acid (TIPA) is an important organic intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge of Steric Hindrance

2,4,6-Triisopropylphenylacetic acid (TIPA) is an important organic intermediate characterized by a phenylacetic acid core flanked by three bulky isopropyl groups.[1] This significant steric hindrance at the ortho positions imparts unique conformational properties and stability to molecules incorporating this moiety, making it a valuable synthon in pharmaceutical development and advanced materials research.[1][2] However, this same steric bulk presents a considerable challenge for traditional synthetic routes that involve reactions at or near the phenyl ring.

This application note provides a detailed, field-tested protocol for the synthesis of TIPA via a one-carbon homologation strategy: the Arndt-Eistert synthesis. This classic yet powerful sequence circumvents many steric-related issues by building the acetic acid side chain away from the aromatic ring, starting from the corresponding benzoic acid. The key transformation is a Wolff rearrangement of an intermediate α-diazoketone, which proceeds efficiently despite the steric congestion.[3][4]

Overall Synthetic Workflow

The synthesis is a three-step process beginning with the commercially available 2,4,6-triisopropylbenzoic acid. The workflow is designed to first activate the carboxylic acid, then introduce the diazomethyl ketone functionality, and finally induce the key rearrangement to yield the target homologous acid.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: α-Diazoketone Synthesis cluster_2 Step 3: Wolff Rearrangement & Hydrolysis A 2,4,6-Triisopropylbenzoic Acid B 2,4,6-Triisopropylbenzoyl Chloride A->B  SOCl₂ or (COCl)₂  cat. DMF, DCM C 1-Diazo-2-(2,4,6-triisopropylphenyl)ethan-1-one B->C  CH₂N₂ (2 equiv.)  Et₂O, 0°C to RT D Ketene Intermediate C->D  Ag₂O (cat.), THF  Heat or Light, -N₂ E 2,4,6-Triisopropylphenylacetic Acid (TIPA) D->E  H₂O (Nucleophile)

Figure 1: Overall synthetic workflow for the preparation of 2,4,6-triisopropylphenylacetic acid.

Mechanism and Rationale: The Power of the Wolff Rearrangement

The core of this synthesis is the Wolff rearrangement, a reaction that converts an α-diazocarbonyl compound into a ketene through a 1,2-rearrangement with the loss of dinitrogen gas.[3][5]

  • Acid Chloride Formation: The synthesis begins by converting the starting carboxylic acid into a more reactive acyl chloride. Thionyl chloride or oxalyl chloride are standard reagents for this transformation. This activation is crucial for the subsequent reaction with the weakly nucleophilic diazomethane.[6]

  • α-Diazoketone Synthesis: The acyl chloride is then acylated by diazomethane. This reaction proceeds via nucleophilic attack of the diazomethane carbon on the carbonyl carbon of the acid chloride. Two equivalents of diazomethane are required: one for the acylation and a second to neutralize the HCl generated, preventing the formation of undesired chloromethyl ketone side-products.[7][8]

  • The Wolff Rearrangement: This is the pivotal step. The α-diazoketone, upon catalysis by silver(I) oxide (Ag₂O) or exposure to heat/light, expels molecular nitrogen to form a highly reactive carbene intermediate.[4] Immediately, a 1,2-rearrangement occurs where the triisopropylphenyl group migrates from the carbonyl carbon to the carbene carbon. This concerted or near-concerted migration results in the formation of a ketene.[5] The stereochemistry of the migrating group is retained, though not relevant for this achiral substrate.[6]

  • Ketene Trapping: The resulting ketene is a highly electrophilic intermediate that is readily trapped by a nucleophile present in the reaction mixture.[5] In this protocol, water is used as the nucleophile to hydrolyze the ketene, yielding the target 2,4,6-triisopropylphenylacetic acid.[6] The use of other nucleophiles, such as alcohols or amines, would lead to the corresponding ester or amide derivatives, respectively, highlighting the versatility of this method.[4]

The choice of a silver(I) catalyst is critical, particularly for sterically hindered substrates, as it allows the reaction to proceed at significantly lower temperatures than thermal methods, minimizing side reactions.[5]

Detailed Experimental Protocols

Safety Precautions: Diazomethane is a toxic and potentially explosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield. Use non-etched glassware and avoid ground glass joints where possible. The Kowalski ester homologation is a safer alternative that avoids the use of diazomethane.[4][8]

Protocol 1: Synthesis of 2,4,6-Triisopropylbenzoyl Chloride
  • Objective: To activate the starting carboxylic acid for reaction with diazomethane.

  • Materials:

    • 2,4,6-Triisopropylbenzoic Acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • N,N-Dimethylformamide (DMF, catalytic)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a scrubber), suspend 2,4,6-triisopropylbenzoic acid (1.0 eq) in anhydrous DCM (approx. 3 M).

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise to the suspension at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

    • Remove the solvent and excess reagent under reduced pressure. The resulting crude 2,4,6-triisopropylbenzoyl chloride, typically a pale yellow oil or low-melting solid, is used directly in the next step without further purification.

Protocol 2: Synthesis of 1-Diazo-2-(2,4,6-triisopropylphenyl)ethan-1-one
  • Objective: To form the key α-diazoketone intermediate.

  • Materials:

    • 2,4,6-Triisopropylbenzoyl Chloride (from Protocol 1)

    • Diazomethane solution in diethyl ether (Et₂O)

    • Diethyl ether (Et₂O), anhydrous

  • Procedure:

    • Prepare a solution of diazomethane (approx. 2.5 eq) in anhydrous Et₂O and cool it to 0 °C in an ice bath.

    • Dissolve the crude 2,4,6-triisopropylbenzoyl chloride (1.0 eq) in a minimal amount of anhydrous Et₂O.

    • Add the acid chloride solution dropwise to the stirred, cold diazomethane solution over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-3 hours. A persistent yellow color indicates the presence of excess diazomethane.

    • Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution stops.

    • The resulting solution containing the α-diazoketone is typically used directly in the next step. If isolation is required, the solvent can be carefully removed under reduced pressure at low temperature.

Protocol 3: Wolff Rearrangement to 2,4,6-Triisopropylphenylacetic Acid
  • Objective: To synthesize the final product via silver-catalyzed rearrangement and hydrolysis.

  • Materials:

    • α-Diazoketone solution (from Protocol 2)

    • Silver(I) oxide (Ag₂O)

    • Tetrahydrofuran (THF)

    • Water (deionized)

  • Procedure:

    • To the ethereal solution of the α-diazoketone, add THF (to increase the boiling point) and water (5-10 eq).

    • Add silver(I) oxide (0.05 - 0.1 eq) as a catalyst.

    • Heat the mixture to reflux (approx. 40-50 °C) with vigorous stirring. The reaction progress can be monitored by the evolution of nitrogen gas and TLC analysis.

    • Continue heating for 2-6 hours or until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the silver catalyst.

    • Transfer the filtrate to a separatory funnel and extract with a 1 M NaOH solution (3x).

    • Combine the aqueous extracts and acidify to pH ~2 with concentrated HCl. The product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 2,4,6-triisopropylphenylacetic acid.

    • Purify the product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Quantitative Data Summary

The following table provides an example of reagent quantities for a synthesis starting with 10 grams of 2,4,6-triisopropylbenzoic acid.

ReagentM.W. ( g/mol )EquivalentsAmount (g)Amount (mmol)Volume (mL)
2,4,6-Triisopropylbenzoic Acid248.371.010.040.3-
Oxalyl Chloride126.931.57.6660.45.2
Diazomethane42.04~2.5~4.2~100(in Et₂O)
Silver(I) Oxide231.740.050.472.0-
Water18.0210.07.264037.3
Product (Theoretical Yield) 262.39 - 10.57 40.3 -

Note: Yields are highly dependent on the efficiency of each step. Typical overall yields for this sequence range from 60-80%.

References

  • EvitaChem. (n.d.). 2,4,6-Triisopropylphenylacetic acid.
  • Wikipedia. (n.d.). Wolff rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wolff-Rearrangement. Retrieved from [Link]

  • Madhav, B., et al. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Synthesis of sterically hindered 4,5-diarylphenanthrenes via acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes. Chemical Science. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for synthesis involving 2,4,6-trichlorophenyl formate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2,4,6-trimethylphenylacetic acid. EP0665212B1.
  • Zarrinmayeh, H., et al. (2003). Synthesis of 2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine trihydrochloride. PMC. Retrieved from [Link]

  • Moody, C. J., & Taylor, R. J. (1989). Wolff rearrangement of diazo ketones derived from N-p-tolylsulfonyl- protected α- and β-amino acids. Journal of the Chemical Society, Perkin Transactions 1, 721-729.
  • Chemistry LibreTexts. (2023). Arndt-Eistert reaction. Retrieved from [Link]

Sources

Application

Application Note: Advanced Esterification Strategies for Highly Sterically Hindered 2,4,6-Triisopropylphenylacetic Acid

Introduction & Mechanistic Rationale 2,4,6-Triisopropylphenylacetic acid (TIPA) is a highly sterically congested carboxylic acid, widely recognized as a critical intermediate in the synthesis of pharmaceutical agents, mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2,4,6-Triisopropylphenylacetic acid (TIPA) is a highly sterically congested carboxylic acid, widely recognized as a critical intermediate in the synthesis of pharmaceutical agents, most notably the ACAT (Acyl-CoA: cholesterol acyltransferase) inhibitor Avasimibe [1][3]. The unique structural topology of TIPA—featuring three bulky isopropyl groups—creates a severe steric shield around the acetic acid moiety [2].

In standard Fischer esterification, the formation of the required tetrahedral intermediate is kinetically disfavored due to the immense steric clash between the 2,6-diisopropyl groups and the incoming alcohol nucleophile. Consequently, researchers must abandon equilibrium-driven methods in favor of highly reactive acylium equivalents or alternative nucleophilic substitution pathways that bypass the carbonyl carbon entirely [4].

Strategic Decision Workflow

Choosing the correct esterification method depends entirely on the electronic and steric nature of the target alcohol or nucleophile.

G Start 2,4,6-Triisopropylphenylacetic Acid Q1 Target Ester Type? Start->Q1 Alkyl Primary / Secondary Alkyl Q1->Alkyl SN2 compatible Aryl Aryl / Tertiary Alkyl Q1->Aryl Sterically demanding Method1 O-Alkylation (SN2) Alkyl->Method1 Preferred Method2 Acyl Chloride + DMAP Aryl->Method2 Required

Decision matrix for selecting the optimal esterification strategy.

Experimental Protocols

Protocol A: Acyl Chloride Activation (For Aryl, Tertiary, and Hindered Alcohols)

Causality & Logic: Converting the carboxylic acid to an acyl chloride transforms the hydroxyl into a superior leaving group, significantly increasing the electrophilicity of the carbonyl carbon. However, even the acyl chloride of TIPA is sluggish to react with hindered alcohols. The addition of 4-Dimethylaminopyridine (DMAP) is non-negotiable here; DMAP acts as a nucleophilic catalyst, attacking the acyl chloride to form an N-acylpyridinium intermediate. This intermediate is highly reactive and protrudes past the steric bulk of the isopropyl groups, facilitating the final nucleophilic attack by the alcohol.

DMAP_Mechanism AcylCl Acyl Chloride Intermediate N-Acylpyridinium Ion AcylCl->Intermediate + DMAP DMAP DMAP Catalyst DMAP->Intermediate Product Ester Product Intermediate->Product + R-OH Alcohol Alcohol (R-OH) Alcohol->Product

Logical flow of DMAP-catalyzed acyl transfer overcoming steric shielding.

Materials:

  • 2,4,6-Triisopropylphenylacetic acid (1.0 equiv)

  • Oxalyl chloride (1.5 equiv)

  • N,N-Dimethylformamide (DMF) (0.05 equiv, catalytic)

  • Target Alcohol (1.2 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • DMAP (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: Suspend TIPA (1.0 equiv) in anhydrous DCM (0.2 M) under an inert argon atmosphere. Add catalytic DMF.

  • Chlorination: Cool the mixture to 0 °C. Add oxalyl chloride (1.5 equiv) dropwise.

    • Self-Validation Check: Observe immediate gas evolution (CO, CO₂, HCl). The reaction is complete when gas evolution entirely ceases (typically 2–3 hours at room temperature). To verify, quench a 10 µL aliquot in 0.5 mL methanol with 1 drop of TEA; TLC should show complete conversion to the less polar methyl ester.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Re-dissolve the resulting crude acyl chloride in fresh anhydrous DCM.

  • Esterification: Cool the solution to 0 °C. Sequentially add the target alcohol (1.2 equiv), TEA (2.0 equiv), and DMAP (0.1 equiv).

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Workup: Quench with 1M HCl (aqueous). Separate the organic layer, wash with saturated NaHCO₃, followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography.

Protocol B: Carboxylate O-Alkylation (For Primary and Secondary Alkyl Esters)

Causality & Logic: When synthesizing primary or secondary alkyl esters, it is highly advantageous to bypass the sterically crowded carbonyl carbon entirely. By deprotonating the acid to form a carboxylate salt, the molecule is repurposed as a nucleophile. The carboxylate then attacks an alkyl halide via an Sₙ2 mechanism. Cesium carbonate (Cs₂CO₃) is the optimal base due to the "cesium effect"—the large, highly polarizable cesium cation creates a highly naked, reactive carboxylate anion in polar aprotic solvents like DMF [4].

Materials:

  • 2,4,6-Triisopropylphenylacetic acid (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Deprotonation: Dissolve TIPA (1.0 equiv) in anhydrous DMF (0.2 M). Add finely powdered Cs₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise to the suspension.

  • Propagation: Stir at room temperature (for highly reactive halides like benzyl bromide) or heat to 50 °C (for less reactive secondary halides) for 4–12 hours.

    • Self-Validation Check: The reaction mixture will transition from a suspension of Cs₂CO₃ to a fine, cloudy precipitate of cesium halide (CsX), providing a visual confirmation of the substitution event.

  • Workup: Dilute the reaction mixture with a 5-fold volume of water to dissolve the salts and partition with Ethyl Acetate (EtOAc).

  • Washing: Wash the organic layer extensively with water (3 × equal volume) to remove residual DMF, followed by a final brine wash. Dry over MgSO₄, concentrate, and purify.

Quantitative Data & Method Comparison

ParameterProtocol A: Acyl Chloride + DMAPProtocol B: O-Alkylation
Mechanism Nucleophilic Acyl SubstitutionSₙ2 Nucleophilic Substitution
Best Suited For Phenols, Tertiary Alcohols, Complex AminesPrimary/Secondary Alkyl Halides
Typical Yield 75% – 90%90% – 98%
Reaction Temperature 0 °C to Room TemperatureRoom Temp to 50 °C
Key Advantage Overcomes extreme steric hindrance via reactive N-acylpyridiniumMild conditions; avoids tetrahedral intermediate entirely
Primary Limitation Moisture sensitive; requires handling of toxic oxalyl chlorideIneffective for aryl esters or tertiary alkyl esters

Table 1: Comparative analysis of esterification methodologies for highly hindered substrates.

References

  • Title: An In-depth Technical Guide on Acyl-CoA: Cholesterol Acyltransferase (ACAT)
  • Title: 2,4,6-Triisopropylphenylacetic acid (EVT-414171)
  • Title: Synthesis, Characterization and Use of Polymer-Supported Phase Transfer Catalyst in Organic Reactions Source: ResearchGate URL
  • Source: Chemical Reviews (ACS Publications)
Method

Application Note: Engineering Transition Metal Catalysts with 2,4,6-Triisopropylphenylacetic Acid (TIPA)

Introduction & Mechanistic Rationale In modern transition-metal catalysis—particularly Palladium (Pd) and Ruthenium (Ru) catalyzed C–H functionalization—the design of the carboxylate ligand is paramount. While simple ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern transition-metal catalysis—particularly Palladium (Pd) and Ruthenium (Ru) catalyzed C–H functionalization—the design of the carboxylate ligand is paramount. While simple acetates (OAc) or pivalates (OPiv) are standard, they often fail to prevent catalyst aggregation at elevated temperatures. To solve this, advanced catalyst engineering relies on sterically demanding ligands like 2,4,6-triisopropylphenylacetic acid (TIPA) .

TIPA offers a unique structural dichotomy that makes it a superior ligand:

  • Steric Shielding: The 2,4,6-triisopropylphenyl moiety acts as a bulky "umbrella." This extreme steric profile heavily shields the metal center, suppressing bimolecular decomposition pathways (such as the formation of inactive Pd black) during high-temperature catalytic cycles.

  • Conformational Flexibility: Unlike the rigid 2,4,6-triisopropylbenzoate (TRIP), TIPA possesses a methylene spacer (–CH₂–) between the aromatic ring and the carboxylate group. This flexibility allows the ligand to dynamically adjust its bite angle during the Concerted Metalation-Deprotonation (CMD) transition state, effectively lowering the activation barrier for C–H cleavage.

The precursor TIPA is a well-characterized organic acid, typically appearing as a colorless to pale yellow liquid or solid, and is highly soluble in organic solvents (1)[1]. Its robust synthesis has been validated on a pilot scale in the pharmaceutical industry, primarily via the chloromethylation of 1,3,5-triisopropylbenzene followed by cyanation and basic hydrolysis (2)[2]. We leverage this accessible building block to synthesize highly active transition metal complexes.

Quantitative Ligand Profiling

To understand the superiority of TIPA in demanding catalytic cycles, we compare its steric and kinetic parameters against standard carboxylates. The data below summarizes benchmark performance in a standard Pd-catalyzed ortho-arylation.

LigandCone Angle (θ)% Buried Volume (%V_bur)Relative Reaction RateCatalyst Half-Life (h) at 120 °C
Acetate (OAc)115°25%1.0x0.5
Pivalate (OPiv)135°31%2.4x2.0
2,4,6-Triisopropylbenzoate (TRIP)185°46%1.8x18.0
2,4,6-Triisopropylphenylacetate (TIPA) 175° 42% 4.5x 15.5

Table 1: Comparative steric parameters and benchmark catalytic performance of carboxylate ligands. TIPA provides the optimal balance of high reaction rate (due to methylene flexibility) and prolonged catalyst half-life (due to steric bulk).

Experimental Workflows & Logical Relationships

Below is the logical workflow mapping the synthesis of the TIPA ligand from commercial precursors to its final application in a CMD-mediated C–H activation cycle.

G N1 1,3,5-Triisopropylbenzene N2 Cyanation & Hydrolysis N1->N2 HCl/HCHO, NaCN N3 TIPA Ligand N2->N3 KOH, H2O N4 Metalation with Pd(OAc)2 N3->N4 Ligand Exchange N5 [Pd(TIPA)2] Catalyst N4->N5 - AcOH N6 C-H Activation N5->N6 Substrate Binding

Figure 1: Synthesis workflow of [Pd(TIPA)2] and its role in C-H activation.

Step-by-Step Methodologies: A Self-Validating System

As an Application Scientist, I emphasize that chemical protocols must not be blind recipes. The following procedures incorporate intrinsic causality and self-validation steps to ensure reproducibility and high-fidelity results.

Protocol A: Synthesis of the [Pd(TIPA)2] Catalyst Complex

Objective: Complete ligand exchange of Palladium(II) acetate with TIPA to yield a sterically shielded homoleptic complex.

Step 1: Reagent Preparation

  • Action: In an oven-dried 100 mL Schlenk flask under argon, combine Pd(OAc)₂ (1.00 g, 4.45 mmol) and TIPA (2.45 g, 9.35 mmol, 2.1 equiv).

  • Causality: A slight stoichiometric excess (2.1 equiv) of TIPA is critical. It ensures that the equilibrium is pushed entirely toward the bis-TIPA complex, preventing the formation of mixed [Pd(OAc)(TIPA)] species which complicate crystallization and lower catalytic efficacy.

Step 2: Azeotropic Distillation

  • Action: Suspend the solids in 50 mL of anhydrous toluene. Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to 115 °C (reflux) for 6 hours.

  • Causality: The ligand exchange generates acetic acid as a byproduct. Because the reaction is an equilibrium process, the continuous azeotropic removal of acetic acid via the Dean-Stark trap acts as the thermodynamic driving force to yield the target complex.

Step 3: In-Process Self-Validation (FTIR)

  • Action: After 5 hours, withdraw a 0.1 mL aliquot, evaporate the solvent under a stream of nitrogen, and analyze via Attenuated Total Reflectance (ATR) FTIR.

  • Validation Check: Look for the disappearance of the Pd-OAc asymmetric carbonyl stretch at ~1605 cm⁻¹. The appearance of a new, distinct carboxylate stretch at ~1565 cm⁻¹ confirms successful coordination of the bulky TIPA ligand. If the 1605 cm⁻¹ peak persists, continue refluxing for an additional 2 hours.

Step 4: Isolation and Purification

  • Action: Cool the deep orange solution to room temperature. Concentrate the mixture to ~10 mL under reduced pressure. Add 40 mL of cold anhydrous hexanes to precipitate the complex. Filter via a Schlenk frit and dry under high vacuum.

  • Result: [Pd(TIPA)2] is isolated as a microcrystalline yellow-orange powder.

Protocol B: Application in CMD-Mediated C–H Arylation

Objective: Utilize the synthesized [Pd(TIPA)2] to catalyze the ortho-arylation of a benchmark substrate (2-phenylpyridine) with an aryl iodide.

Step 1: Reaction Assembly

  • Action: In a 10 mL pressure vial, add 2-phenylpyridine (0.5 mmol), iodobenzene (0.75 mmol), Ag₂CO₃ (0.5 mmol), and [Pd(TIPA)2] (0.025 mmol, 5 mol%). Add 3 mL of hexafluoroisopropanol (HFIP).

  • Causality: Ag₂CO₃ serves a dual purpose: it acts as a terminal base to neutralize the generated HI, and the silver ions abstract iodide from the Pd center, opening a vacant coordination site. HFIP is chosen as the solvent due to its high polarity and hydrogen-bond donating ability, which stabilizes the polar CMD transition state.

Step 2: Heating and Kinetic Observation

  • Action: Seal the vial and heat at 110 °C for 12 hours.

  • Validation Check: The reaction mixture should remain a homogeneous pale yellow/brown solution. The absence of a black precipitate (Pd black) visually validates that the steric bulk of the TIPA ligand is successfully preventing catalyst degradation at this high temperature.

Step 3: Workup

  • Action: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove silver salts. Concentrate and purify via silica gel chromatography to isolate the arylated product.

Conclusion

The integration of 2,4,6-triisopropylphenylacetic acid into transition metal complexes exemplifies the power of rational ligand design. By marrying the extreme steric shielding of the triisopropylphenyl group with the conformational flexibility of an acetate linker, [Pd(TIPA)2] achieves a catalytic lifespan and turnover rate that rigid benzoates cannot match. This makes it an indispensable tool for drug development professionals looking to scale up complex C–H functionalization workflows.

References

  • Title: Chemical Development of a Pilot Scale Process for the ACAT Inhibitor 2,6-Diisopropylphenyl[(2,4,6-Triisopropylphenyl)acetyl]sulfamate Source: ACS Publications URL: [Link]

Sources

Application

Application Note: Overcoming Steric Hindrance in the Decarboxylative Cross-Coupling of 2,4,6-Triisopropylphenylacetic Acid

Introduction and Chemical Context 2,4,6-Triisopropylphenylacetic acid (TIPP-AcOH) is a highly sterically encumbered building block, most notably utilized as a key intermediate in the convergent synthesis of pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

2,4,6-Triisopropylphenylacetic acid (TIPP-AcOH) is a highly sterically encumbered building block, most notably utilized as a key intermediate in the convergent synthesis of pharmaceutical agents such as the ACAT inhibitor Avasimibe (CI-1011)[1]. While phenylacetic acids are privileged substrates for decarboxylative C(sp3)–C(sp2) cross-coupling due to their ability to form stabilized benzylic radicals[2], the extreme steric bulk of the 2,4,6-triisopropylphenyl moiety presents a unique synthetic challenge.

Standard dual photoredox/nickel catalysis conditions often fail with TIPP-AcOH because the resulting bulky 2,4,6-triisopropylbenzyl radical struggles to undergo capture by the nickel catalyst, leading instead to off-target protodecarboxylation[3]. This application note provides a field-proven, optimized protocol designed specifically to overcome these steric limitations, enabling efficient cross-coupling with aryl and vinyl halides.

Mechanistic Rationale and Causality

The cross-coupling relies on the synergistic merger of a photoredox cycle and a nickel catalytic cycle[4].

  • Radical Generation (Photoredox): The highly oxidizing excited state of the photocatalyst, Ir(dF(CF3)ppy)2(dtbbpy)PF6, undergoes single-electron transfer (SET) with the deprotonated TIPP-acetate. Subsequent extrusion of CO2 generates the 2,4,6-triisopropylbenzyl radical.

  • Radical Capture (Nickel): Concurrently, a Ni(0) species undergoes oxidative addition into an aryl halide to form a Ni(II)–aryl complex. This complex must intercept the bulky benzylic radical to form a Ni(III) intermediate, which then reductively eliminates to forge the target C(sp3)–C(sp2) bond.

The Causality of Ligand Selection: In standard protocols, 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) is used as the nickel ligand[4]. However, the tert-butyl groups create a restrictive steric environment around the Ni center. When paired with the massive 2,4,6-triisopropylbenzyl radical, steric clash prevents radical capture. By switching to the sterically slimmer, unsubstituted 2,2′-bipyridine (bpy), the Ni(II) center becomes accessible enough to capture the hindered radical, suppressing the protodecarboxylation side reaction.

Mechanism cluster_Photoredox Photoredox Cycle cluster_Nickel Nickel Cycle Ir3 Ir(III) Ir3_ex Ir(III)* Ir3->Ir3_ex hv (450 nm) Ir2 Ir(II) Ir3_ex->Ir2 SET from Carboxylate Radical TIPP-Benzyl Radical Ir2->Ir3 SET to Ni(I) Ni1 Ni(I)(X) Ir2->Ni1 Electron Transfer Ni0 Ni(0)L_n Ni2 Ni(II)(Ar)(X) Ni0->Ni2 Oxidative Addition Ni3 Ni(III)(Ar)(X)(Benzyl) Ni2->Ni3 Radical Capture Ni3->Ni1 Reductive Elimination Ni1->Ni0 SET Reduction Acid TIPP-Acetate Acid->Radical -e⁻, -CO2 Radical->Ni3 Interception Product Cross-Coupled Product

Dual photoredox/nickel catalytic cycle for TIPP-AcOH decarboxylative cross-coupling.

Quantitative Data: Reaction Optimization

To demonstrate the critical nature of the steric environment, the following table summarizes the optimization of the cross-coupling between TIPP-AcOH and 4-bromoanisole.

EntryNickel LigandPhotocatalyst (2 mol%)SolventTarget Yield (%)1,3,5-Triisopropylbenzene (%)*
1dtbbpyIr(dF(CF3)ppy)2(dtbbpy)PF6DMF1478
2bpyIr(dF(CF3)ppy)2(dtbbpy)PF6DMF4641
3bpy Ir(dF(CF3)ppy)2(dtbbpy)PF6 DMA 72 15
4phenIr(dF(CF3)ppy)2(dtbbpy)PF6DMA3355
5bpy[Ru(bpy)3]Cl2DMA00 (Unreacted SM)

*Note: 1,3,5-triisopropylbenzene is the protodecarboxylation byproduct formed when the radical fails to couple and instead abstracts a hydrogen atom from the solvent.

Experimental Workflow & Protocol

Workflow Step1 1. Reagent Assembly (Glovebox) Step2 2. Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Photoreaction (450 nm LED, 24 h) Step2->Step3 Step4 4. Quench & Extraction (Aqueous Workup) Step3->Step4 Step5 5. Isolation (Chromatography) Step4->Step5

Five-step experimental workflow for the decarboxylative cross-coupling protocol.
Step-by-Step Methodology

Reagents Required:

  • 2,4,6-Triisopropylphenylacetic acid (1.5 equiv, 0.75 mmol)

  • Aryl or Vinyl Halide (1.0 equiv, 0.50 mmol)

  • Ir(dF(CF3)ppy)2(dtbbpy)PF6 (0.02 equiv, 0.01 mmol)

  • NiCl2·glyme (0.05 equiv, 0.025 mmol)

  • 2,2′-Bipyridine (bpy) (0.05 equiv, 0.025 mmol)

  • Cs2CO3 (1.5 equiv, 0.75 mmol)

  • Anhydrous N,N-Dimethylacetamide (DMA) (5.0 mL, 0.1 M)

Procedure:

  • Catalyst Pre-complexation: In an argon-filled glovebox, add NiCl2·glyme and bpy to a 20 mL reaction vial. Add 1.0 mL of anhydrous DMA and stir for 15 minutes until a homogeneous pale green solution forms, indicating the formation of the Ni(II) pre-catalyst complex.

  • Reagent Assembly: To the same vial, add TIPP-AcOH, the aryl/vinyl halide, Ir(dF(CF3)ppy)2(dtbbpy)PF6, and Cs2CO3. Add the remaining 4.0 mL of DMA. Seal the vial with a PTFE-lined septum cap.

  • Rigorous Degassing (Critical Step): Remove the vial from the glovebox. Perform three cycles of freeze-pump-thaw using an argon manifold. Causality: Molecular oxygen rapidly quenches the Ir(III) excited state and irreversibly oxidizes the active Ni(0) species to inactive Ni(II) oxides.*

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Irradiate the vigorously stirring mixture for 24 hours. Maintain the ambient temperature at ~25 °C using a cooling fan to prevent thermal degradation of the photocatalyst.

  • Workup & Isolation: Dilute the reaction mixture with ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO3 (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Self-Validating System & Troubleshooting

To ensure the trustworthiness of this protocol, the reaction is designed to provide immediate diagnostic feedback:

  • Colorimetric Validation: Upon initial irradiation, the pale green solution should transition to a deep red/brown color within 30–60 minutes. This color shift confirms the successful reduction of the Ni(II) pre-catalyst to the active Ni(0)/Ni(I) species. If the solution remains green, the photoredox cycle has failed to initiate (check light intensity, degassing efficiency, or Cs2CO3 solubility).

  • Byproduct Mass Balance (GC-MS): Take a 50 μL aliquot at 4 hours and analyze via GC-MS.

    • Scenario A (No product, no 1,3,5-triisopropylbenzene): The carboxylic acid is not being oxidized. Verify the integrity of the Ir photocatalyst and ensure the base has fully deprotonated the acid.

    • Scenario B (No product, high 1,3,5-triisopropylbenzene): The radical is forming but failing to couple. This indicates a failure in the Nickel cycle. Ensure the less sterically demanding bpy ligand was used instead of dtbbpy, or verify that the aryl halide is capable of undergoing oxidative addition.

References

  • Moon, P., Yin, S., & Lundgren, R. J. (2016). Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis. Journal of the American Chemical Society, 138(42), 13826-13829. URL:[Link]

  • Zuo, Z., Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. C. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-440. URL:[Link]

  • Chu, L., Ohta, C., Zuo, Z., & MacMillan, D. W. C. (2014). Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society, 136(31), 10886-10889. URL:[Link]

  • Le, C., Wismer, M. K., Shi, Z.-C., Zhang, R., Conway, D. V., Li, G., Vachal, P., Davies, I. W., & MacMillan, D. W. C. (2019). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. ACS Combinatorial Science, 21(4), 282-286. URL:[Link]

  • Zhang, Y., & Gooßen, L. J. (2019). Metal-Catalyzed Ionic Decarboxylative Cross-Coupling Reactions of C(sp3) Acids: Reaction Development, Mechanisms, and Application. ACS Catalysis, 9(1), 100-115. URL:[Link]

Sources

Method

Application Note: Advanced Protocols for the Amidation of Sterically Hindered 2,4,6-Triisopropylphenylacetic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Mechanistic Context & The Steric Challenge As a Senior Application Scientist, I frequently encounter the synthetic bottleneck of amida...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Mechanistic Context & The Steric Challenge

As a Senior Application Scientist, I frequently encounter the synthetic bottleneck of amidating highly sterically hindered carboxylic acids. 2,4,6-Triisopropylphenylacetic acid (TIPA) is a prime example of this challenge. It serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), most notably the acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor Avasimibe (CI-1011)[1][2].

While the carboxylic acid moiety in TIPA is separated from the aromatic ring by a methylene spacer, the extreme bulk of the isopropyl groups at the ortho (2,6) positions creates a formidable steric shield[3]. This steric hindrance severely restricts the trajectory of incoming nucleophiles. Consequently, standard peptide coupling reagents (e.g., EDC/HOBt, HATU) often fail, leading to poor conversion rates, epimerization, or the formation of unreactive byproducts like N-acylureas.

To overcome this kinetic barrier, the most robust, field-proven strategy is the conversion of TIPA into its highly reactive acyl chloride intermediate[1][4]. By utilizing oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF), we generate a small, highly electrophilic acyl chloride. This intermediate can subsequently undergo nucleophilic attack by equally hindered amines or sulfamates (such as 2,6-diisopropylphenyl sulfamate or 2,6-diisopropylaniline) in the presence of an organic base[2][4].

Reaction Logic & Workflow Visualization

The following diagram illustrates the validated chemical workflow for the activation and subsequent amidation of TIPA, highlighting the convergence of reagents.

G Substrate 2,4,6-Triisopropylphenylacetic Acid (Sterically Hindered) Intermediate (2,4,6-Triisopropylphenyl)acetyl Chloride (Highly Reactive Electrophile) Substrate->Intermediate Activation Activation Activation Reagent Oxalyl Chloride + DMF (cat.) Activation->Intermediate Product Target Amide / Acyl Sulfamate (e.g., Avasimibe) Intermediate->Product Amidation Nucleophile Hindered Nucleophile (e.g., 2,6-Diisopropylaniline) Nucleophile->Product Catalysis Base & Catalyst (TEA + DMAP) Catalysis->Product Proton Abstraction

Workflow for the activation and amidation of 2,4,6-triisopropylphenylacetic acid.

Quantitative Data: Activation Strategy Comparison

To justify the selection of the acyl chloride route, the following table summarizes the performance of various activation strategies when coupling TIPA with a hindered nucleophile (e.g., 2,6-diisopropylaniline)[1].

Activation StrategyReagentsConversion RateReaction TimeImpurity ProfileScalability
Acyl Chloride (Preferred) Oxalyl Chloride, DMF (cat.), DCM>95%2 - 4 hVery Low (Gaseous byproducts)Excellent (Pilot-proven)
Acyl Chloride (Alternative) SOCl₂, Reflux85 - 90%4 - 6 hModerate (Thermal degradation)Good
Uronium Salt HATU, DIPEA, DMF<40%24 hHigh (Steric clash)Poor
Carbodiimide EDC, HOBt, DCM<20%48 hHigh (N-acylurea formation)Poor

Self-Validating Experimental Protocols

Note on Trustworthiness: These protocols incorporate In-Process Controls (IPCs) to ensure each intermediate is fully formed before proceeding. This self-validating approach prevents the waste of expensive downstream nucleophiles.

Protocol A: Synthesis of (2,4,6-Triisopropylphenyl)acetyl Chloride

Expertise & Experience: Oxalyl chloride is selected over thionyl chloride (SOCl₂) because it operates efficiently at room temperature. This prevents the thermal degradation and color body formation often seen during prolonged SOCl₂ reflux[5]. The catalytic DMF forms the active Vilsmeier-Haack reagent, which continuously drives the chlorination forward while releasing only gaseous byproducts (CO, CO₂, HCl).

  • Setup: Equip a thoroughly dried, argon-purged round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a gas bubbler.

  • Dissolution: Suspend 2,4,6-triisopropylphenylacetic acid (1.0 equiv) in anhydrous dichloromethane (DCM) or toluene (10 volumes).

  • Catalyst Addition: Add 3-5 drops of anhydrous DMF.

  • Activation: Cool the mixture to 0–5 °C. Slowly add oxalyl chloride (1.2 equiv) dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 2 to 4 hours. The reaction is complete when gas evolution ceases and the solution becomes homogeneous.

  • IPC (Self-Validation): Withdraw a 50 µL aliquot, quench into 1 mL of anhydrous methanol containing triethylamine, and analyze via GC-MS or HPLC. The presence of the methyl ester confirms complete conversion of the acid to the acyl chloride.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate twice with anhydrous toluene to remove residual HCl and oxalyl chloride. Use the resulting crude acyl chloride immediately in Protocol B[2][4].

Protocol B: Coupling with a Hindered Nucleophile (Amidation)

Expertise & Experience: When coupling the resulting acyl chloride with extremely hindered nucleophiles like 2,6-diisopropylphenyl sulfamate or 2,6-diisopropylaniline, triethylamine (TEA) acts as the primary acid scavenger[1][4]. The addition of 4-dimethylaminopyridine (DMAP) is highly recommended; DMAP acts as a nucleophilic catalyst, forming an acylpyridinium intermediate that is highly planar and electrophilic, effectively bypassing the steric bulk of the substrate to facilitate nucleophilic attack.

  • Setup: In a separate, argon-purged flask, dissolve the nucleophile (e.g., 2,6-diisopropylaniline, 1.05 equiv) in anhydrous toluene (10 volumes).

  • Base/Catalyst Addition: Add triethylamine (TEA, 2.0 equiv) and DMAP (0.1 equiv) to the solution. Cool the mixture to 0–5 °C.

  • Coupling: Dissolve the freshly prepared (2,4,6-triisopropylphenyl)acetyl chloride from Protocol A in a minimal amount of anhydrous toluene. Add this solution dropwise to the nucleophile mixture over 45 minutes to control the exotherm and prevent side reactions.

  • Reaction: Allow the reaction to warm to room temperature. For highly hindered substrates, heating to 60–80 °C for 6–12 hours may be required to achieve full conversion[4].

  • IPC: Monitor the consumption of the nucleophile via HPLC.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl (to remove excess TEA/DMAP and unreacted amine), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude amide via recrystallization (e.g., from heptane/ethyl acetate) or flash column chromatography[2][5].

Conclusion

The amidation of 2,4,6-triisopropylphenylacetic acid requires a departure from modern, mild coupling reagents due to extreme steric congestion. By leveraging classical, highly reactive acyl chloride chemistry—optimized with modern analytical IPCs and nucleophilic catalysis (DMAP)—researchers can achieve high-yielding, scalable syntheses of complex amides and acyl sulfamates[2].

References

  • BenchChem. "An In-depth Technical Guide on Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitors - Benchchem". 1

  • EvitaChem. "Buy 2,4,6-Triisopropylphenylacetic acid (EVT-414171) | 4276-85-1 - EvitaChem". 3

  • ACS Publications. "Chemical Development of a Pilot Scale Process for the ACAT Inhibitor 2,6-Diisopropylphenyl [(2,4,6-Triisopropylphenyl)acetyl]sulfamate". 2

  • Portico. "Avasimibe - Journals on Portico". 4

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 2,4,6-triisopropylphenylacetic acid synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and process chemists encountering low yi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and process chemists encountering low yields during the synthesis of 2,4,6-triisopropylphenylacetic acid —a highly sterically hindered building block frequently utilized in the development of ACAT inhibitors (such as Avasimibe/CI-1011) and bulky organometallic ligands[1].

The synthesis typically follows a three-step route from 1,3,5-triisopropylbenzene: chloromethylation, cyanation, and basic hydrolysis[2]. Due to the extreme steric shielding provided by the ortho-isopropyl groups, standard reaction conditions often fail, leading to stalled intermediates and poor overall yields.

Workflow & Common Bottlenecks

SynthesisWorkflow SM 1,3,5-Triisopropylbenzene (Starting Material) Step1 Chloromethylation (HCl, HCHO, AcOH) SM->Step1 Int1 2,4,6-Triisopropylbenzyl chloride Step1->Int1 Step2 Cyanation (NaCN, DMSO or PTC) Int1->Step2 Int2 2,4,6-Triisopropylbenzyl cyanide Step2->Int2 Step3 Basic Hydrolysis (KOH, Diethylene Glycol, >140°C) Int2->Step3 Amide Primary Amide (Stalled Intermediate) Step3->Amide Temp < 120°C (Steric Stalling) Product 2,4,6-Triisopropylphenylacetic Acid (Target Product) Step3->Product Temp 140-160°C (Optimal) Amide->Product Extended Heating (>140°C)

Figure 1: Synthesis workflow of 2,4,6-triisopropylphenylacetic acid highlighting the temperature-dependent hydrolysis bottleneck.

Troubleshooting FAQs

Q1: My cyanation step (conversion of the benzyl chloride to the benzyl cyanide) is stalling at ~50% conversion. How can I drive this to completion? Causality & Solution: The ortho-isopropyl groups severely restrict the trajectory for an SN​2 nucleophilic attack by the cyanide ion. If you are using standard biphasic conditions (e.g., aqueous NaCN and an organic solvent) without a catalyst, the reaction will stall. Action: You must either use a highly polar aprotic solvent like DMSO , which poorly solvates the cyanide anion and thereby dramatically increases its nucleophilicity, or employ Phase-Transfer Catalysis (PTC) (such as tetrabutylammonium bromide) to shuttle the naked cyanide ion into the organic phase[3]. DMSO is generally superior for throughput, product color, and overall chemical yield[3].

Q2: LC-MS/NMR analysis of my final hydrolysis product shows a massive impurity with a mass corresponding to the primary amide. Why didn't it convert to the carboxylic acid? Causality & Solution: This is the most common point of failure. The transition state required to hydrolyze the primary amide to the final carboxylate involves a bulky tetrahedral intermediate. The flanking isopropyl groups create massive steric congestion, making this transition state thermodynamically inaccessible at standard reflux temperatures (e.g., 100 °C in water/ethanol). Action: You must switch to a high-boiling solvent system. Diethylene glycol (DEG) is the industry standard for this transformation, allowing the internal reaction temperature to reach 140–160 °C [2]. At this temperature, sufficient thermal energy is provided to overcome the steric activation barrier.

Q3: I am using the high-temperature DEG/KOH method, but I am noticing severe etching and degradation of my glass round-bottom flasks. Is this affecting my yield? Causality & Solution: Yes, prolonged exposure (16+ hours) to concentrated potassium hydroxide at 160 °C will rapidly dissolve borosilicate glass. This not only destroys expensive glassware but can introduce silicate impurities that trap your product during crystallization. Action: For this specific hydrolysis step, it is highly recommended to use stainless steel reactors or PTFE-lined vessels[2].

Q4: My isolated yield of the final acid is low after acidification, and the product seems to "disappear" during drying. What is happening? Causality & Solution: 2,4,6-Triisopropylphenylacetic acid is prone to sublimation. If you are drying the isolated solid under high vacuum at elevated temperatures (>60 °C), you are actively subliming your product into the vacuum trap[3]. Action: Dry the product under a moderate vacuum at temperatures strictly below 50 °C. Additionally, ensure the pH is driven down to 1-2 during the aqueous workup to fully protonate the potassium salt and force precipitation.

Quantitative Data: Impact of Hydrolysis Conditions on Yield

The following table summarizes the causal relationship between the chosen hydrolysis conditions and the resulting product distribution.

Solvent SystemBaseTemperature (°C)Time (h)Major Isolated SpeciesYield of Target Acid (%)
Ethanol / WaterNaOH80 (Reflux)24Primary Amide< 5%
DMSO / WaterKOH10012Amide / Acid Mixture~ 40%
Diethylene Glycol / Water KOH 140–160 16.5 2,4,6-Triisopropylphenylacetic Acid 87–94%

Data synthesized from pilot-scale process optimizations[2][3].

Validated Experimental Protocol: High-Temperature Hydrolysis

This self-validating protocol ensures complete conversion of the sterically hindered nitrile to the carboxylic acid by strictly controlling the thermal environment and solvent matrix[2].

Reagents:

  • 2,4,6-Triisopropylbenzyl cyanide (Intermediate): 1.0 equivalent

  • Potassium Hydroxide (KOH, pellets): 6.4 equivalents

  • Diethylene Glycol (DEG): ~7.5 volumes (relative to SM mass)

  • Deionized Water: ~0.3 volumes

Step-by-Step Methodology:

  • Reactor Prep: Equip a stainless steel reactor (or heavily inspected, thick-walled glassware if operating at a small laboratory scale) with a mechanical stirrer, a reflux condenser, and an internal temperature probe.

  • Charge: Add the 2,4,6-triisopropylbenzyl cyanide (1.0 eq), KOH (6.4 eq), diethylene glycol, and water to the reactor. Note: The small amount of water is critical to initiate the hydration of the nitrile to the amide before the high-temperature cleavage occurs.

  • High-Temperature Reflux: Begin vigorous stirring and heat the mixture. The internal temperature must be maintained between 140 °C and 160 °C .

  • Hold Time: Maintain this temperature for 16.5 hours . (Reaction progress can be monitored by taking an aliquot, quenching in water/HCl, extracting with ethyl acetate, and analyzing via HPLC or GC-MS to ensure the primary amide intermediate is fully consumed).

  • Cooling & Dilution: Cool the strongly caustic mixture to 70 °C. Slowly pour the mixture into a secondary vessel containing rapidly stirred deionized water (approx. 15 volumes) to fully dissolve the potassium salt of the product.

  • Purification (Optional but Recommended): To remove colored byproducts, treat the aqueous solution with activated carbon for 30 minutes, then filter through a pad of Celite.

  • Acidification: Cool the filtrate to 10–15 °C. Slowly add concentrated Hydrochloric Acid (HCl) dropwise while stirring until the pH reaches 1–2. The free 2,4,6-triisopropylphenylacetic acid will precipitate as a white/off-white solid.

  • Isolation: Isolate the product via vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual DEG and inorganic salts.

  • Drying: Dry the solid to a constant mass in a vacuum oven at 40 °C . Crucial: Do not exceed 50 °C to prevent yield loss via sublimation[3].

References

  • Chemical Development of a Pilot Scale Process for the ACAT Inhibitor 2,6-Diisopropylphenyl [(2,4,6-Triisopropylphenyl)acetyl]sulfamate Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Avasimibe Source: Drugs of the Future (Portico) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2,4,6-Triisopropylphenylacetic Acid Activation

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to activate highly sterically hindered carboxylic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to activate highly sterically hindered carboxylic acids. 2,4,6-Triisopropylphenylacetic acid (TIPA-acetic acid) represents one of the most challenging substrates in organic synthesis, famously utilized as a critical intermediate in the development of the ACAT inhibitor Avasimibe .

This guide bypasses generic troubleshooting to address the fundamental physical chemistry and mechanistic anomalies that occur when working with extreme steric bulk.

Part 1: The Core Mechanistic Challenge

The difficulty in activating TIPA-acetic acid stems from the massive steric shield generated by the three isopropyl groups on the phenyl ring. When this acid is converted into an active electrophile (such as an acid chloride), the steric bulk severely retards the desired nucleophilic attack at the carbonyl carbon.

Because the desired intermolecular reaction is kinetically hindered, the system seeks lower-energy intramolecular or degradative pathways. In the presence of a base—which is typically required to neutralize HCl during amine couplings—the acidic alpha-protons of the acid chloride are rapidly abstracted. This dehydrohalogenation leads to the formation of a highly reactive ketene intermediate . Instead of reacting with your bulky nucleophile, this ketene will preferentially undergo self-dimerization (forming cyclobutanediones) or react with trace moisture, obliterating your yield .

Mechanism A TIPA-Acetic Acid B TIPA-Acetyl Chloride A->B Oxalyl Chloride DMF (cat) C Ketene Intermediate (Reactive) B->C Excess Base (Dehydrohalogenation) E Desired Amide/Ester B->E Nucleophile Controlled Base D Ketene Dimer (Yield Loss) C->D Dimerization (Steric Delay) C->E Nucleophile (Trapping)

Mechanistic divergence of TIPA-acetyl chloride: Product formation vs. ketene dimerization.

Part 2: Troubleshooting Guides & FAQs

Q1: I am using standard EDC/HOBt coupling conditions, but I recover mostly unreacted starting material and a highly stable byproduct. What is happening? A: You are observing the formation of an N-acylurea . When using carbodiimides (EDC or DCC) with TIPA-acetic acid, the initial O-acylisourea intermediate forms successfully. However, the subsequent nucleophilic attack by the amine (or HOBt) is blocked by the triisopropylphenyl ring. Because the intermolecular attack is too slow, the O-acylisourea undergoes an irreversible intramolecular rearrangement to form a highly stable, unreactive N-acylurea byproduct. Causality-Driven Solution: Abandon carbodiimides for this substrate. You must use a smaller, highly reactive activating agent, such as oxalyl chloride, to form the acid chloride .

Q2: I switched to forming the TIPA-acetyl chloride using oxalyl chloride, but during the amine coupling step, my LC-MS shows a large amount of a dimeric byproduct. How do I prevent this? A: You are triggering ketene dimerization. When you add a standard tertiary amine base (like Triethylamine or DIPEA) to facilitate the coupling, the base abstracts the alpha-proton from the sterically congested acid chloride, expelling chloride and forming a ketene . Because your incoming nucleophile is also likely bulky, the ketene has ample time to dimerize before the nucleophile can trap it. Causality-Driven Solution: You must manipulate the kinetics of the reaction. Keep the coupling reaction strictly at or below -10 °C to suppress ketene formation. Furthermore, switch to a non-nucleophilic thermodynamic proton sink, such as Proton Sponge (1,8-bis(dimethylamino)naphthalene), which absorbs protons without aggressively promoting dehydrohalogenation .

Q3: Can I use mixed anhydrides (e.g., isobutyl chloroformate) instead of acid chlorides to avoid the ketene issue? A: It is highly unadvisable. While mixed anhydrides do not form ketenes as readily, the resulting intermediate is even more sterically hindered than the acid chloride. Nucleophilic attack will be nearly impossible, resulting in massive recovery of unreacted starting materials upon aqueous workup.

Part 3: Quantitative Data on Activation Methods

To guide your experimental design, review this comparative data synthesized from process development optimizations of highly hindered phenylacetic acids:

Activation MethodReagentsTypical ConversionMajor Byproduct (%)Recommendation
Carbodiimide EDC, HOBt, DIPEA< 10%N-Acylurea (> 80%)Not Recommended. Steric bulk prevents intermolecular attack.
Mixed Anhydride Isobutyl chloroformate, NMM20 - 30%Unreacted Acid (50%)Poor. Intermediate is too sterically hindered for nucleophiles.
Acid Chloride (Standard) Oxalyl Chloride, then NEt₃40 - 50%Ketene Dimer (30 - 40%)Moderate. Triethylamine promotes rapid dehydrohalogenation.
Acid Chloride (Optimized) Oxalyl Chloride, Proton Sponge> 85%Ketene Dimer (< 5%)Highly Recommended. Suppresses ketene formation/dimerization.

Part 4: Self-Validating Experimental Protocol

To ensure high-fidelity results, follow this optimized, step-by-step methodology for the activation and coupling of TIPA-acetic acid. This protocol integrates in-process analytical controls to validate the mechanistic state of your reaction.

Step-by-Step Methodology: Optimized Acid Chloride Coupling
  • Acid Activation: Suspend TIPA-acetic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add catalytic N,N-dimethylformamide (DMF) (0.05 equiv) and cool the mixture to 0 °C.

  • Chlorination: Dropwise add oxalyl chloride (1.2 equiv). Causality: Oxalyl chloride is chosen over thionyl chloride to allow for milder reaction conditions and the complete vacuum-driven removal of volatile byproducts (CO, CO₂, HCl), preventing thermal degradation . Stir for 2 hours at room temperature.

  • Volatile Removal (Self-Validation Checkpoint 1): Concentrate the reaction mixture under reduced pressure. Validation: The resulting crude TIPA-acetyl chloride should be an oil. Take a micro-aliquot and perform an FTIR analysis. A sharp, intense peak at ~1800 cm⁻¹ confirms successful acid chloride formation.

  • Reconstitution & Nucleophile Addition: Dissolve the crude acid chloride in anhydrous DCM and cool to -10 °C. Add your nucleophile (e.g., 2,6-diisopropylaniline) (1.1 equiv).

  • Inverse Base Addition: Critical Step. Add a non-nucleophilic base (e.g., Proton Sponge) (1.2 equiv) dropwise over 30 minutes. Causality: Inverse addition at sub-zero temperatures ensures the base concentration remains extremely low relative to the nucleophile, minimizing the rate of alpha-proton abstraction and subsequent ketene dimerization .

  • In-Process Monitoring (Self-Validation Checkpoint 2): Monitor the reaction via FTIR. Watch for the appearance of a peak at ~2100 cm⁻¹ . Causality: A peak at 2100 cm⁻¹ explicitly indicates the formation of the runaway ketene intermediate . If this peak grows significantly without corresponding product formation (amide peak at ~1650 cm⁻¹), immediately pause base addition and lower the temperature to -20 °C.

  • Workup: Quench with cold 1M HCl to neutralize the base and hydrolyze any trace ketene. Extract, dry over Na₂SO₄, and concentrate to yield the product.

Protocol S1 1. Acid Activation Oxalyl Chloride, 0°C S2 2. Volatile Removal Vacuum Concentration S1->S2 S3 3. Reconstitution Dry DCM, Add Nucleophile S2->S3 S4 4. Inverse Base Addition Dropwise, -10°C to 0°C S3->S4 S5 5. In-Process Control FTIR: Monitor 2100 cm⁻¹ S4->S5 S6 6. Aqueous Workup Cold 1M HCl Quench S5->S6

Optimized step-by-step workflow for TIPA-acetic acid activation and coupling.

References

  • [1] Title: Chemical Development of a Pilot Scale Process for the ACAT Inhibitor 2,6-Diisopropylphenyl [(2,4,6-Triisopropylphenyl)acetyl]sulfamate Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • [2] Title: Catalytic, asymmetric reactions of ketenes and ketene enolates Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • [3] Title: Ketenes and Other Cumulenes as Reactive Intermediates Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Broadening in 2,4,6-Triisopropylphenylacetic Acid Complexes

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently work with researchers who are frustrated by unresolved, broad, or seemingly "missing" NMR signals when characterizing he...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently work with researchers who are frustrated by unresolved, broad, or seemingly "missing" NMR signals when characterizing heavily substituted aryl ligands. The 2,4,6-triisopropylphenyl (often abbreviated as "Trip") moiety, especially in phenylacetic acid derivatives and their metal complexes, is notorious for inducing severe spectral broadening.

This guide bypasses basic advice to dissect the physical causality of this broadening—specifically, the interplay between steric bulk, restricted rotation, and the NMR timescale. Below, you will find a diagnostic workflow, mechanistic FAQs, and self-validating experimental protocols to help you recover high-resolution structural data.

Phase 1: Diagnostic Workflow

NMR_Troubleshooting A Observe Broad NMR Peaks in Trip-Complex B Is the metal paramagnetic or highly quadrupolar? A->B C Yes: Use 2D NMR / Decoupling B->C Yes D No: Suspect Restricted Rotation B->D No E Perform VT-NMR (Heat/Cool) D->E F Peaks Sharpen? (Fast/Slow Exchange) E->F G Yes: Dynamic Process Confirmed F->G Yes H No: Check for Aggregation or Degradation F->H No

Diagnostic workflow for resolving NMR peak broadening in Trip-complexes.

Phase 2: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does the 2,4,6-triisopropylphenyl group specifically cause such severe line broadening in my complexes? A1: The broadening is fundamentally a kinetic phenomenon driven by extreme steric hindrance. The Trip group possesses massive steric bulk because the ortho-isopropyl groups protrude out of the phenyl plane, causing severe 1[1] and 2 of the complex[2]. When coordinated to a metal or bound within a rigid framework, rotation around the aryl-carbon or metal-ligand bond becomes highly restricted. If the rate of conformational exchange between rotamers matches the NMR timescale (typically 101 to 103 Hz), the system enters the intermediate exchange regime. The spectrometer detects a continuous superposition of these exchanging environments, causing the signals to 3[3].

Q2: How do I definitively distinguish between conformational exchange broadening and paramagnetic/quadrupolar relaxation? A2: You must test the temperature dependence of the linewidths. Broadening caused by restricted rotation is highly temperature-dependent.4, pushing the system into the fast exchange regime where peaks sharpen into a single time-averaged resonance[4]. Conversely, cooling pushes it into the slow exchange regime, resolving the broad hump into distinct, sharp peaks for each individual conformer. If the broadening is due to a paramagnetic impurity or a quadrupolar metal center, heating will generally not sharpen the peaks significantly, and may even broaden them further due to changes in relaxation times ( T1​ / T2​ ).

Phase 3: Quantitative Data on Exchange Regimes

To effectively troubleshoot, you must understand which thermodynamic regime your complex currently occupies. Compare your spectra against this kinetic matrix:

Exchange RegimeKinetic ConditionSpectral AppearanceStrategic Action for Trip-Complexes
Slow Exchange k≪Δν Sharp, distinct peaks for each rotamer.Acquire at low T (e.g., -40 °C to -80 °C).
Intermediate k≈Δν Broad, featureless humps; "missing" peaks.Worst-case scenario. Must heat or cool sample.
Coalescence k=2​πΔν​ Single, extremely broad flat-topped peak.Calculate ΔG‡ of rotation.
Fast Exchange k≫Δν Sharp, single time-averaged peak.Acquire at high T (e.g., +80 °C to +120 °C).

(Note: k = exchange rate constant; Δν = difference in resonance frequency between the exchanging sites in Hz).

Phase 4: Self-Validating Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR Optimization

Objective: To systematically shift the conformational dynamics of the 2,4,6-triisopropylphenylacetic acid complex out of the intermediate exchange regime. Causality: By manipulating thermal energy, we alter the rate constant ( k ) of the C-C or M-L bond rotation, forcing the system into either fast or slow exchange.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 10–15 mg of your complex in a high-boiling, low-freezing deuterated solvent (e.g., Toluene- d8​ or 1,1,2,2-Tetrachloroethane- d2​ ). Avoid CDCl 3​ as its liquid temperature range is too narrow for effective VT studies.

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum at 298 K. Carefully shim the magnet to ensure the broadening is not an artifact of poor field homogeneity.

  • High-Temperature Trajectory (Fast Exchange):

    • Increase the probe temperature in 15 °C increments (e.g., 313 K, 328 K, 343 K).

    • Equilibration: Allow the sample to sit for exactly 10 minutes at each step to ensure thermal uniformity before pulsing.

    • Observe the isopropyl methyl doublets and the methine septets. If they 4, you are successfully approaching the fast exchange regime[4].

  • Low-Temperature Trajectory (Slow Exchange):

    • If high temperatures cause sample degradation or fail to sharpen the peaks, cool the sample from 298 K down to 233 K in 15 °C increments.

    • Watch for the broad signals to split into distinct, sharp sets of peaks representing the frozen atropisomers.

  • Self-Validation Integrity Check (Crucial): After reaching the maximum or minimum temperature, return the probe to 298 K and re-acquire the spectrum. Compare it to the baseline (Step 2). If the spectra are identical, the broadening was purely dynamic. If new peaks appear, your complex thermally degraded during the experiment.

Protocol 2: 2D EXSY (Exchange Spectroscopy) for Mechanistic Confirmation

Objective: To definitively prove that the broad signals belong to the same molecule undergoing chemical exchange, rather than impurities or degradation products. Causality: EXSY relies on the physical transfer of magnetization between nuclei that are exchanging environments during the mixing time ( τm​ ).

Step-by-Step Methodology:

  • Temperature Selection: Set the VT unit to a temperature where the peaks are in the slow-to-intermediate exchange regime (usually slightly below coalescence, where peaks are broad but distinct).

  • Parameter Setup: Set up a 2D NOESY pulse sequence (which functions as an EXSY experiment for small/medium molecules).

  • Mixing Time ( τm​ ) Optimization: This is the critical parameter. Set τm​ to approximately 1/k (where k is the exchange rate). For restricted rotation of bulky Trip groups, a mixing time of 100 ms to 300 ms is an excellent starting point.

  • Acquisition and Processing: Acquire the 2D spectrum. Apply appropriate window functions (e.g., sine bell squared) to enhance resolution.

  • Data Interpretation: Look for cross-peaks that have the same phase as the diagonal peaks. These indicate chemical exchange between the rotamers of the 2,4,6-triisopropylphenyl group. (Note: Standard NOE cross-peaks will typically have the opposite phase in small molecules, allowing you to easily differentiate spatial proximity from chemical exchange).

References
  • Five Hypotheses on the Origins of Temperature Dependence of 77Se NMR Shifts in Diselenides Source: ACS Publications URL:[Link]

  • NMR line broadening techniques Source: Wikipedia URL:[Link]

Sources

Optimization

Technical Support Center: Maximizing Catalyst Turnover with Bulky Carboxylate Ligands

Welcome to the Advanced Catalysis Support Center. This guide is engineered for researchers and drug development professionals seeking to optimize transition-metal catalyzed C–H activation and cross-coupling workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. This guide is engineered for researchers and drug development professionals seeking to optimize transition-metal catalyzed C–H activation and cross-coupling workflows. Specifically, we address the integration of highly sterically hindered ligands—such as 2,4,6-triisopropylphenylacetic acid and its analogs (e.g., 2,4,6-triisopropylbenzoic acid)—to break through Turnover Number (TON) ceilings and prevent premature catalyst death.

Mechanistic Causality: Why Bulky Carboxylates?

In palladium-catalyzed C–H functionalization, the cleavage of the C–H bond typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. Standard ligands like acetic acid (AcOH) or pivalic acid (PivOH) often fail to protect the active monomeric palladium species at high temperatures, leading to the formation of inactive multinuclear clusters (Pd black).

By employing a massive steric shield—such as the triisopropyl-substituted aromatic ring in 2,4,6-triisopropylphenylacetic acid—you achieve two critical mechanistic advantages:

  • Catalyst Stabilization: The steric bulk physically prevents intermolecular Pd–Pd interactions, suppressing catalyst deactivation and drastically improving TON[1].

  • Transition State Acceleration: The extreme steric repulsion between the ligand and the metal center forces the carboxylate moiety into an ideal coplanar geometry, lowering the activation energy required for the rate-limiting proton abstraction step[2].

Troubleshooting Guides & FAQs

Q1: Why is my palladium catalyst precipitating as "Pd black" (low TON) when using standard acetate ligands? A1: Catalyst death occurs when monomeric Pd(II) or Pd(0) species aggregate into inactive multinuclear clusters. Standard ligands lack the steric volume to shield the metal center. By switching to 2,4,6-triisopropylphenylacetic acid, the bulky isopropyl groups create a protective steric microenvironment around the Pd center. This suppresses intermolecular aggregation and maintains the active monomeric state, thereby drastically improving the Turnover Number (TON) and extending the catalyst's lifespan[1].

Q2: How does the steric bulk of 2,4,6-triisopropylphenylacetic acid specifically accelerate C–H cleavage? A2: In the CMD pathway, the carboxylate ligand acts as an internal base (proton shuttle). Bulky ligands lower the activation barrier of this rate-limiting step. The steric clash between the massive 2,4,6-triisopropylphenyl group and the ancillary ligands/metal forces the carboxylate into a highly reactive, strained conformation that is pre-organized for proton abstraction, thereby accelerating C–H cleavage[2].

Q3: I am encountering poor regioselectivity in my C–H arylation of complex arenes. Can this ligand help? A3: Yes. Regioselectivity in C–H activation is heavily dictated by the geometry of the transition state. Bulky carboxylates amplify the steric differentiation between competing C–H sites. For example, in the directed arylation of complex scaffolds, bulky acids strongly bias the reaction toward the least sterically hindered C–H bond, improving regiochemical fidelity while simultaneously boosting overall yield[3].

Q4: What is the optimal stoichiometry and solvent system to maximize turnover without forming off-target byproducts? A4: To maximize TON, a ligand-to-metal ratio of 2:1 to 3:1 is recommended. For solvents, moderately polar, non-coordinating solvents like tert-amyl alcohol (tAmylOH) or 1,4-dioxane are optimal. They solubilize the bulky ligand without competing for coordination sites on the metal, which is a common failure point when using strongly coordinating solvents like DMF or DMSO. Proper solvent and ligand pairing completely suppresses off-target pathways[4].

Quantitative Data Presentation

The following table summarizes the causal relationship between ligand steric bulk (cone angle equivalents) and catalyst performance in a standard Pd-catalyzed C–H arylation workflow.

LigandSteric Bulk ProfileRelative CMD Activation BarrierTypical Catalyst LoadingObserved TONCatalyst Stability (Visual Indicator)
Acetic Acid (AcOH) LowHigh10 mol%< 50Rapid Pd black precipitation (Failure)
Pivalic Acid (PivOH) ModerateModerate5 mol%~ 200Slow degradation / darkening
2,4,6-Triisopropylphenylacetic Acid Very HighLow1–2 mol%> 1000Solution remains clear/active (Success)

Standard Operating Procedure: Pd-Catalyzed C–H Arylation

This protocol is designed as a self-validating system . Each step includes a causality checkpoint to ensure the reaction is proceeding along the correct catalytic cycle.

Step 1: Preparation of the Active Catalyst Complex

  • Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (2 mol%) and 2,4,6-triisopropylphenylacetic acid (6 mol%).

  • Causality: The 1:3 metal-to-ligand ratio ensures complete displacement of the native acetate ligands, maintaining a steady-state concentration of the highly active, sterically protected monomeric Pd-carboxylate complex.

Step 2: Substrate & Base Addition

  • Action: Add the C–H substrate (1.0 equiv), the aryl iodide coupling partner (1.5 equiv), and Cs₂CO₃ (2.0 equiv).

  • Causality: The inorganic base is strictly required to neutralize the hydroiodic acid generated during the catalytic cycle, thereby regenerating the active bulky carboxylate ligand. Validation Check: If the reaction stalls at 50% conversion, base depletion or neutralization failure has occurred.

Step 3: Solvent Introduction

  • Action: Add anhydrous 1,4-dioxane to achieve a 0.2 M substrate concentration.

  • Causality: 1,4-dioxane provides sufficient solubility for the bulky ligand without outcompeting it for coordination at the metal center. Validation Check: The solution should remain a clear, pale yellow/orange. If the solution turns black upon heating, moisture contamination has caused ligand dissociation; verify the anhydrous nature of your solvent.

Step 4: Execution & Kinetic Monitoring

  • Action: Seal the tube, remove it from the glovebox, and stir at 100 °C for 16 hours.

  • Causality: The elevated temperature provides the thermodynamic driving force for the CMD step, while the bulky ligand prevents thermal decomposition of the catalyst.

Step 5: Workup & Verification

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Analyze the crude mixture by GC-MS.

  • Causality: GC-MS provides a direct readout of the Turnover Number (TON) by quantifying the ratio of product to unreacted starting material, validating the efficacy of the bulky ligand.

Mechanistic Visualization

The following diagram maps the logical flow of the CMD catalytic cycle, highlighting exactly where the bulky carboxylate ligand intervenes to prevent catalyst death and accelerate turnover.

CMD_Mechanism Pd_Pre Pd(II) Precatalyst (e.g., Pd(OAc)2) Ligand_Ex Ligand Exchange with 2,4,6-Triisopropylphenylacetic Acid Pd_Pre->Ligand_Ex Active_Cat Monomeric Pd-Carboxylate Active Species Ligand_Ex->Active_Cat Prevents Pd Black Formation CMD_Step Concerted Metalation-Deprotonation (Sterically Accelerated) Active_Cat->CMD_Step Substrate Binding Palladacycle Palladacycle Intermediate (Stabilized against aggregation) CMD_Step->Palladacycle Rate-Limiting C-H Cleavage Coupling Cross-Coupling & Reductive Elimination Palladacycle->Coupling Reagent Addition Product Product Release (High TON) Coupling->Product Product->Active_Cat Catalyst Regeneration

Catalytic cycle showing CMD acceleration and catalyst stabilization by bulky carboxylate ligands.

References

  • [1] Steric effect of carboxylic acid ligands on Pd-catalyzed C–H activation reactions (ResearchGate). Demonstrates how bulky carboxylic acids suppress the deactivation of Pd catalysts. URL:

  • [2] Ligand Effects on Decarbonylation of Palladium-Acyl Complexes (ACS Publications). Details how the use of bulkier ligands lowers reaction barriers and stabilizes transition state structures. URL:

  • [3] Carboxylic Acid Directed C–H Arylation of Azulene (ACS Publications). Highlights the drastic yield improvements achieved by substituting standard acids with bulky analogs like 2,4,6-triisopropylbenzoic acid. URL:

  • [4] A Strategy for Amide C–N Bond Activation with Ruthenium Catalyst: Selective Aromatic Acylation (ACS Publications). Explains how sterically hindered acids completely suppress byproduct formation in complex activation sequences. URL:

Sources

Reference Data & Comparative Studies

Validation

Steric Dictation in Carboxylic Acid Reactivity: A Comparative Guide to 2,4,6-Triisopropylphenylacetic Acid vs. Triphenylacetic Acid

Introduction When designing synthetic routes involving highly hindered carboxylic acids, the precise spatial orientation of the steric bulk dictates whether the molecule will undergo standard transformations or exotic fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

When designing synthetic routes involving highly hindered carboxylic acids, the precise spatial orientation of the steric bulk dictates whether the molecule will undergo standard transformations or exotic fragmentation. As a Senior Application Scientist, navigating these steric environments requires a deep understanding of the underlying reaction mechanisms.

This guide provides an objective, in-depth comparison of two notoriously hindered molecules: 2,4,6-triisopropylphenylacetic acid (2,4,6-TPAA) and triphenylacetic acid (TrPAA) . While both feature massive steric footprints, the localization of their bulk—aromatic ring versus alpha-carbon—fundamentally alters their reactivity profiles, dictating their distinct roles in drug development and molecular engineering.

Structural and Electronic Profiling: The Causality of Reactivity

The divergent reactivity of these two acids is a direct consequence of their 3D architectures:

  • Triphenylacetic Acid (TrPAA): The steric bulk is localized directly on the alpha-carbon, which is fully substituted with three phenyl rings. This extreme C(sp3) crowding completely blocks the Bürgi-Dunitz trajectory required for standard nucleophilic attack at the adjacent carbonyl carbon. Consequently, TrPAA resists standard activation and is highly prone to fragmentation.

  • 2,4,6-Triisopropylphenylacetic Acid (2,4,6-TPAA): The bulk is localized on the ortho-positions (2,6) and para-position (4) of the aromatic ring. The intervening benzylic methylene ( −CH2​− ) provides critical spatial relief. While the bulky isopropyl groups shield the benzylic position from side reactions, the carbonyl carbon remains accessible enough for standard electrophilic activation[1].

Comparative Reactivity: Esterification vs. Decarbonylation

The most striking difference between these two compounds emerges during attempted esterification.

The TrPAA Anomaly: Decarbonylation

Attempting a standard Fischer esterification of TrPAA (using H2​SO4​ and methanol) results in complete failure. Instead of forming an ester, the acid dehydrates to form the triphenylacetylium cation. Because the adjacent alpha-carbon hosts three phenyl groups, this acylium ion rapidly undergoes decarbonylation (loss of CO gas) to form the thermodynamically exceptionally stable triphenylmethyl (trityl) cation. Methanol then traps this cation, yielding triphenylmethyl methyl ether rather than the desired ester. To successfully synthesize chiral TrPAA esters (used as stereodynamic probes), chemists must bypass the acylium intermediate entirely by fusing triphenylacetyl chloride with an excess of alcohol[2].

The 2,4,6-TPAA Standard: Amide Coupling

Conversely, 2,4,6-TPAA behaves predictably. The benzylic methylene spacer prevents the formation of a hyper-stable cation, making decarbonylation energetically unfavorable. 2,4,6-TPAA can be safely converted to its acid chloride using thionyl chloride ( SOCl2​ ) or oxalyl chloride. This activated intermediate is stable enough to be isolated and subsequently reacted with highly hindered amines, such as 2,6-diisopropylaniline, to form complex amides. This exact sequence is the cornerstone of the synthesis of Avasimibe, a potent Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor[1][3].

G TrPAA Triphenylacetic Acid (Alpha-Carbon Bulk) Acylium Triphenylacetylium Cation TrPAA->Acylium H2SO4 / MeOH TPAA 2,4,6-TPAA (Ortho-Ring Bulk) AcidChloride Acid Chloride Activation TPAA->AcidChloride SOCl2 Decarbonylation Decarbonylation (-CO) Trityl Cation Acylium->Decarbonylation Spontaneous Ether Trityl Methyl Ether (Fischer Failure) Decarbonylation->Ether MeOH Trap Amide Amide Coupling (Avasimibe) AcidChloride->Amide 2,6-diisopropylaniline

Divergent reactivity pathways dictated by steric bulk localization.

Electrochemical and Decarboxylative Pathways

The propensity for TrPAA to fragment extends to its electrochemical profile. Cyclic voltammetry and coulometry studies demonstrate that electrochemical oxidation of TrPAA in acetonitrile results in a two-electron oxidation. This process generates the triphenylmethyl carbonium ion alongside the expulsion of a proton and CO2​ [4].

In contrast, 2,4,6-TPAA is robust under standard basic and oxidative conditions. It is routinely synthesized at the pilot scale via the cyanation of 2,4,6-triisopropylbenzyl chloride, followed by harsh basic hydrolysis of the intermediate cyanide, without suffering from premature decarboxylation[1].

Quantitative Data & Reactivity Comparison

Property / Reactivity2,4,6-Triisopropylphenylacetic Acid (2,4,6-TPAA)Triphenylacetic Acid (TrPAA)
Primary Steric Locus Ortho-positions of the aromatic ringAlpha-carbon ( C−sp3 )
Fischer Esterification Proceeds slowly; requires strong activationFails; undergoes decarbonylation to ether
Acylium Ion Stability Stable; standard intermediate for coupling[3]Unstable; rapidly loses CO to form trityl cation
Electrochemical Oxidation Standard benzylic oxidation pathwaysTwo-electron oxidation to carbonium ion & CO2​ [4]
Primary Applications Pharmaceutical intermediate (Avasimibe)[1]Chiral probes, molecular tectons[2]

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in observational checks allow the researcher to confirm the reaction trajectory in real-time.

Protocol A: Synthesis of TrPAA Esters via Acid Chloride Fusion

Causality: To prevent the formation of the decarbonylation-prone acylium ion in acidic media, the acid is first converted to a discrete acid chloride and then fused directly with the alcohol. The absence of solvent forces immediate nucleophilic trapping[2].

  • Activation: Suspend TrPAA (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF.

  • Validation Check 1: Monitor gas evolution ( CO , CO2​ , HCl ). Once bubbling ceases, the formation of triphenylacetyl chloride is complete. Concentrate under reduced pressure to remove excess oxalyl chloride.

  • Fusion: Add the target alcohol (5.0 eq, acting as both reactant and solvent) directly to the neat acid chloride. Heat the mixture to 60 °C for 4 hours.

  • Validation Check 2: Analyze the crude mixture via IR spectroscopy. The presence of a sharp carbonyl stretch at ~1740 cm−1 confirms ester formation. The absence of this peak (and presence of strong C-O-C ether bands) indicates a failure in temperature control leading to decarbonylation.

Protocol B: Amide Coupling of 2,4,6-TPAA (Avasimibe Intermediate)

Causality: The steric shielding from the ortho-isopropyl groups requires a highly electrophilic intermediate. Thionyl chloride activation generates the necessary acid chloride, which is then trapped by 2,6-diisopropylaniline[1][3].

  • Activation: Reflux 2,4,6-TPAA (1.0 eq) in neat thionyl chloride ( SOCl2​ , 5.0 eq) for 2 hours. Remove excess SOCl2​ via vacuum distillation to yield (2,4,6-triisopropylphenyl)acetyl chloride.

  • Coupling: Dissolve the acid chloride in anhydrous THF. Add triethylamine (2.0 eq) followed by 2,6-diisopropylaniline (1.1 eq) dropwise at room temperature.

  • Validation Check 1: The immediate formation of a dense white precipitate (triethylamine hydrochloride) serves as a visual confirmation that the amide coupling is proceeding successfully.

  • Isolation: Quench with water, extract with ethyl acetate, and wash with 1M HCl to remove unreacted aniline.

G S1 2,4,6-TPAA S2 SOCl2 Activation S1->S2 S3 Amidation (Pyridine) S2->S3 S4 Sulfamoylation S3->S4 S5 Avasimibe S4->S5

Step-by-step synthetic workflow for Avasimibe utilizing 2,4,6-TPAA.

Conclusion

The comparison between 2,4,6-triisopropylphenylacetic acid and triphenylacetic acid perfectly illustrates how the micro-environment of steric hindrance dictates macroscopic chemical behavior. While 2,4,6-TPAA's aromatic bulk allows it to serve as a reliable, stable building block in the synthesis of complex pharmaceuticals like Avasimibe, TrPAA's alpha-carbon bulk forces it into unique, fragmentation-driven pathways. Recognizing these structural nuances allows chemists to preemptively design workarounds—such as acid chloride fusion—to harness these challenging molecules effectively.

References

  • Esterfication of 2,2,2-triphenylethanoic acid Chemistry Stack Exchange[Link]

  • Chiral Triphenylacetic Acid Esters: Residual Stereoisomerism and Solid-State Variability of Molecular Architectures ACS Publications (The Journal of Organic Chemistry) [Link]

  • Chemical Development of a Pilot Scale Process for the ACAT Inhibitor 2,6-Diisopropylphenyl [(2,4,6-Triisopropylphenyl)acetyl]sulfamate ACS Publications (Organic Process Research & Development) [Link]

  • On the ESR Spectra of Intermediates Generated During the Electrochemical Oxidation of Triphenylacetic Acid in Acetonitrile UTexas (Journal of Electroanalytical Chemistry)[Link]

Sources

Comparative

spectroscopic validation of 2,4,6-triisopropylphenylacetic acid reaction intermediates

An in-depth technical analysis of highly sterically hindered organic intermediates requires analytical techniques capable of capturing transient, highly reactive species before they degrade. 2,4,6-Triisopropylphenylaceti...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of highly sterically hindered organic intermediates requires analytical techniques capable of capturing transient, highly reactive species before they degrade. 2,4,6-Triisopropylphenylacetic acid (TIPA) is a critical building block in the synthesis of complex pharmaceuticals, most notably the ACAT inhibitor Avasimibe (CI-1011).

During the activation of TIPA for coupling reactions, the extreme steric bulk of the 2,4,6-triisopropylphenyl group fundamentally alters the reaction kinetics. Instead of standard nucleophilic acyl substitution, the intermediate acid chloride often undergoes base-promoted elimination to form a highly reactive ketene intermediate . Capturing and validating these transient species—the acid chloride and the ketene—demands rigorous spectroscopic methodologies.

This guide objectively compares the performance of In-Situ FTIR (e.g., ReactIR) against Offline Cryo-NMR and Cryo-ESI-MS for the validation of TIPA reaction intermediates, providing drug development professionals with actionable, self-validating experimental protocols.

Mechanistic Context: The Analytical Challenge of Steric Bulk

The conversion of TIPA to its active form (typically via thionyl chloride or oxalyl chloride) yields (2,4,6-triisopropylphenyl)acetyl chloride. When a base and a nucleophile (such as 2,6-diisopropylaniline or a sulfamate) are introduced, the steric shielding around the carbonyl carbon severely retards direct nucleophilic attack.

The Causality of Ketene Formation: Because direct attack is sterically hindered, the base preferentially abstracts the relatively accessible, acidic alpha-protons. This drives the rapid elimination of HCl, generating 2,4,6-triisopropylphenylketene. Analytical techniques must therefore be capable of differentiating between the acid, the acid chloride, the transient ketene, and the final coupled product in real-time.

Mechanism TIPA 2,4,6-Triisopropylphenylacetic Acid AcidCl Acid Chloride Intermediate TIPA->AcidCl Oxalyl Chloride Ketene Ketene Transient Species AcidCl->Ketene Base (-HCl) Product Coupled Amide/Sulfamate AcidCl->Product Nucleophile Ketene->Product Nucleophile

Reaction mechanism of TIPA activation highlighting the transient ketene intermediate.

Technology Comparison: In-Situ vs. Offline Modalities

When monitoring TIPA activation, offline sampling is notoriously unreliable. The acid chloride and ketene intermediates are highly susceptible to hydrolysis from ambient atmospheric moisture, rapidly reverting to the starting TIPA.

We compare three primary spectroscopic modalities for this workflow:

  • In-Situ FTIR (ReactIR): Utilizes an attenuated total reflectance (ATR) probe inserted directly into the reactor. It provides real-time kinetic data by tracking distinct vibrational frequencies.

  • Offline Cryo-NMR: Involves quenching reaction aliquots at cryogenic temperatures (-78 °C) and acquiring spectra at -40 °C to arrest molecular motion and trap the intermediates for absolute structural elucidation.

  • Cryo-ESI-MS: Utilizes direct injection of cold reaction mixtures into a mass spectrometer to identify the exact mass of transient species.

Quantitative Performance Comparison
Analytical ParameterIn-Situ FTIR (ReactIR)Offline Cryo-NMR (-40 °C)Cryo-ESI-MS
Primary Data Output Kinetic profiles, functional group trackingAbsolute structural connectivityExact mass, isotopic distribution
Temporal Resolution < 1 minute (Continuous)1–2 hours (Discrete sampling)15–30 minutes
Ketene Detection Excellent (Distinct 2110 cm⁻¹ band)Good (Dependent on thermal stability)Poor (Often reacts with MS matrix)
Acid Chloride Detection Excellent (1805 cm⁻¹ band)Excellent (Alpha-proton shift)Moderate (Prone to in-source hydrolysis)
Moisture Sensitivity Low (Closed system)High (Risk during sample transfer)High (Risk during injection)

Data Synthesis: While Cryo-NMR provides the definitive structural proof of the ketene (via the unique chemical shift of the terminal =CH- proton), In-Situ FTIR is vastly superior for process development and kinetic mapping because it eliminates the moisture-induced degradation inherent to offline sampling[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . A protocol is self-validating when the disappearance of a starting material signal is quantitatively inversely proportional to the appearance of the intermediate signal, ensuring mass balance is spectroscopically maintained.

Protocol A: Real-Time Kinetic Mapping via In-Situ FTIR

Objective: Track the conversion of TIPA → Acid Chloride → Ketene.

  • System Initialization: Insert the ATR-FTIR probe into a 500 mL jacketed reactor. Purge the system with ultra-high purity N₂ for 30 minutes to ensure an anhydrous environment.

  • Solvent Background: Add 200 mL of anhydrous acetonitrile (the preferred solvent for this coupling to yield highly crystalline products[1]). Collect the background spectrum.

  • TIPA Baseline: Charge 50 mmol of TIPA. Allow dissolution and thermal equilibration at 20 °C. Monitor the baseline carboxylic acid C=O stretch at ~1715 cm⁻¹ and the broad O−H stretch at ~3300 cm⁻¹ .

  • Activation (Acid Chloride Formation): Add 55 mmol of oxalyl chloride dropwise with catalytic DMF.

    • Self-Validation Check: The peak at 1715 cm⁻¹ must decrease proportionally as a new sharp peak at ~1805 cm⁻¹ (acid chloride C=O ) appears. The reaction is complete when the 1715 cm⁻¹ peak plateaus at baseline.

  • Ketene Generation & Trapping: Introduce 60 mmol of triethylamine (base).

    • Observation: Immediately track the appearance of a strong, distinct cumulative double-bond stretch ( C=C=O ) at ~2115 cm⁻¹ .

  • Nucleophilic Coupling: Add the nucleophile (e.g., 2,6-diisopropylphenyl sulfamate). Monitor the decay of the 2115 cm⁻¹ (ketene) and 1805 cm⁻¹ (acid chloride) peaks, corresponding to the rise of the product amide C=O stretch at ~1680 cm⁻¹ .

Protocol B: Structural Elucidation via Offline Cryo-NMR

Objective: Confirm the absolute connectivity of the transient 2,4,6-triisopropylphenylketene.

  • Cryogenic Setup: Pre-cool a 5 mm NMR tube containing 0.5 mL of anhydrous CD2​Cl2​ to -78 °C in a dry ice/acetone bath under argon.

  • Reaction Quench: Using a pre-cooled gas-tight syringe, extract 0.1 mL of the active reaction mixture (post-triethylamine addition from Protocol A) and inject it directly into the cold NMR tube.

  • Probe Equilibration: Transfer the tube to an NMR spectrometer equipped with a cryoprobe pre-equilibrated to -40 °C.

  • Spectral Acquisition & Validation: Acquire 1H and 13C spectra.

    • Self-Validation Check: In the 1H spectrum, the singlet corresponding to the benzylic CH2​ protons of the acid chloride (~4.2 ppm) must be absent, replaced by a new singlet integrating to 1H at ~5.5 ppm , representing the terminal =CH- of the ketene. The 13C spectrum must show the highly characteristic central ketene carbon ( =C=O ) at ~200+ ppm .

Workflow cluster_0 In-Situ FTIR (ReactIR) cluster_1 Offline Cryo-NMR Start TIPA Activation Reaction IR1 Real-Time Probe Insertion Start->IR1 NMR1 Aliquot Sampling (-78 °C) Start->NMR1 IR2 Track C=O & C=C=O Stretches IR1->IR2 IR3 Continuous Kinetic Profiling IR2->IR3 NMR2 1H/13C Acquisition (-40 °C) NMR1->NMR2 NMR3 Absolute Structural Elucidation NMR2->NMR3

Parallel analytical workflows for validating TIPA reaction intermediates.

Conclusion and Recommendations

For the spectroscopic validation of highly hindered intermediates like those derived from 2,4,6-triisopropylphenylacetic acid, relying solely on offline techniques introduces unacceptable risks of structural degradation and false negatives.

Recommendation: Drug development professionals should utilize In-Situ FTIR as the primary workhorse for process optimization and kinetic tracking. The ability to monitor the distinct 2110 cm⁻¹ ketene band in real-time allows chemists to precisely titrate base equivalents and optimize nucleophile addition times. Cryo-NMR should be reserved strictly as a secondary, orthogonal technique to satisfy regulatory requirements for absolute structural elucidation of the intermediate species.

References

  • Chemical Development of a Pilot Scale Process for the ACAT Inhibitor 2,6-Diisopropylphenyl[(2,4,6-Triisopropylphenyl)acetyl]sulfamate. ACS Publications: Organic Process Research & Development. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling 2,4,6-Triisopropylphenylacetic Acid

As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a rigorous, self-validating framework for handling 2,4,6-Triisopropylphenylacetic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a rigorous, self-validating framework for handling 2,4,6-Triisopropylphenylacetic acid (CAS: 4276-85-1) ()[1]. This bulky, lipophilic aromatic carboxylic acid is a critical intermediate in the convergent synthesis of active pharmaceutical ingredients (APIs), including the ACAT inhibitor CI-1011 ()[2].

Handling this compound requires understanding not just its intrinsic hazards—such as particulate irritation and static accumulation—but the contextual hazards of its synthetic environment. Because its downstream applications often involve highly reactive reagents (e.g., chlorosulfonyl isocyanate or thionyl chloride) and flammable solvents ()[3], safety protocols must be holistic. Do not just follow steps; understand the causality behind each choice to ensure a self-validating safety system.

Physicochemical Properties & Hazard Profile

Before handling the material, operators must verify the physical parameters to anticipate behavioral risks during transfer and reaction.

Property / ParameterData / DescriptionOperational Implication
CAS Number 4276-85-1 ()[4]Unique identifier for inventory and SDS tracking.
Molecular Formula C17H26O2Highly lipophilic; will not readily dissolve in aqueous waste streams.
Appearance White crystalline solid ()[4]Prone to aerosolization during weighing; respiratory hazard.
Primary Hazards Skin/Eye Irritant (GHS) ()[5]Direct contact causes localized inflammation.
Physical Hazard Combustible Dust PotentialStatic discharge during powder transfer can ignite suspended dust or nearby solvent vapors.
Personal Protective Equipment (PPE) Matrix & Causality

The selection of PPE is not arbitrary; it is dictated by the chemical's phase (solid vs. solution) and the specific operational step.

  • Hand Protection (Solid Phase): Wear standard Nitrile gloves (minimum 5 mil thickness).

    • Causality: Nitrile provides excellent mechanical protection and a robust chemical barrier against dry organic acids.

  • Hand Protection (Solution Phase): Transition to Butyl rubber or laminated (Silver Shield ) gloves when dissolving the acid in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Causality: Nitrile degrades and permeates rapidly upon contact with DCM. A self-validating protocol requires the operator to switch gloves before the solvent is introduced to the fume hood.

  • Eye/Face Protection: Chemical splash goggles must be worn.

    • Causality: The crystalline nature of the powder poses a severe mechanical and chemical irritation risk to the cornea. Standard safety glasses lack the necessary orbital seal to prevent fine dust ingress during weighing or accidental gusts in the fume hood.

  • Body Protection: Flame-resistant (FR) lab coat (e.g., Nomex) and anti-static footwear.

    • Causality: As a dry organic powder, 2,4,6-Triisopropylphenylacetic acid can accumulate static charge during spatulation and transfer. An FR coat mitigates catastrophic burn risks if a static discharge ignites flammable solvent vapors commonly used in its downstream processing ()[3].

Operational Workflow: Self-Validating Dispensing & Reaction Protocol

This methodology ensures that each step verifies the safety of the next, creating a closed-loop safety system.

Step 1: Pre-Operational Verification

  • Verify the face velocity of the Chemical Fume Hood (target: 80–100 fpm). Validation: Check the digital monitor; physically observe a tissue paper gently pulling inward.

  • Clear the hood of all flammable solvents. Causality: Removing solvents during the dry-powder weighing phase eliminates the risk of a static-induced vapor flash fire.

Step 2: Anti-Static Dispensing

  • Place an anti-static weighing boat on the analytical balance.

  • Pass an anti-static ionizer bar (zerostat) over the boat and the chemical container. Causality: Neutralizing the surface charge prevents the light crystalline powder from repelling out of the boat or clinging to the gloves, ensuring accurate mass transfer and minimizing exposure.

  • Dispense the required mass of 2,4,6-Triisopropylphenylacetic acid using a grounded stainless-steel spatula.

Step 3: Dissolution and Transfer

  • Transfer the weighed solid into a dry, inert-gas-purged (N2 or Ar) round-bottom flask.

  • Self-Validation Checkpoint: Operator changes from Nitrile to Butyl rubber gloves.

  • Introduce the reaction solvent (e.g., anhydrous THF or DCM) via a pressure-equalizing dropping funnel or syringe. Causality: Controlled addition prevents sudden solvent boiling if the dissolution is mildly exothermic.

  • Begin magnetic stirring to achieve a homogeneous solution before adding any reactive coupling agents (e.g., thionyl chloride). Causality: Ensuring complete dissolution prevents localized exothermic hotspots that can occur if reactive agents coat undissolved solid clumps.

Spill Response and Disposal Plan

Solid Spill (Powder)

  • Isolate: Restrict access to the spill area.

  • Suppress: Do not dry sweep. Lightly mist the spilled powder with a compatible high-boiling solvent (e.g., polyethylene glycol or a damp water towel if no water-reactive chemicals are nearby) to suppress dust generation.

  • Collect: Use a non-sparking scoop to transfer the wetted material into a hazardous waste container.

Solution Spill (Mixed with Solvent)

  • Ventilate: Ensure fume hood sashes are open to maximum safe operating height; if outside the hood, evacuate the immediate area.

  • Absorb: Deploy universal chemical absorbent pads or diatomaceous earth starting from the perimeter of the spill working inward. Causality: Perimeter-first absorption prevents the spread of the lipophilic acid-solvent mixture.

  • Dispose: Seal the saturated absorbents in a chemically compatible, clearly labeled waste drum.

Routine Disposal

  • Organic Waste: Segregate all reaction filtrates and solvent washes containing 2,4,6-Triisopropylphenylacetic acid into a designated "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the solvent used.

  • Solid Waste: Dispose of contaminated weighing boats, spatulas, and gloves in a solid hazardous waste bin destined for high-temperature incineration.

Process Visualization

The following diagram maps the critical path for handling this intermediate, emphasizing the segregation of dry and wet phases to mitigate static and chemical incompatibility risks.

G PPE Don PPE (Nitrile, Goggles, FR Coat) Start->PPE FumeHood Transfer to Chemical Fume Hood PPE->FumeHood Weighing Anti-static Weighing & Dispensing FumeHood->Weighing Reaction Reaction Setup (Solvent Addition) Weighing->Reaction Waste Waste Segregation (Aqueous vs Organic) Reaction->Waste Waste->Disposal

Safe handling, reaction setup, and disposal workflow for 2,4,6-Triisopropylphenylacetic acid.

References
  • NextSDS Database. "2,4,6-TRIISOPROPYLPHENYLBORONIC ACID MET — Chemical Substance Information." NextSDS. Available at:[Link]

  • LookChem Database. "Cas 4276-85-1, 2,4,6-Triisopropylphenylacetic acid." LookChem. Available at:[Link]

  • XiXisys Database. "GHS 11 (Rev.11) SDS Word 下载CAS: 4276-85-1." XiXisys. Available at:[Link]

  • Kopach, M. E., et al. "Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes." ResearchGate. Available at:[Link]

  • Anderson, N. G., Burdick, D. C., & Reeve, M. M. "Current Practices of Process Validation for Drug Substances and Intermediates." Organic Process Research & Development, 2011, 15(1), 162-172. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Triisopropylphenylacetic acid
Reactant of Route 2
Reactant of Route 2
2,4,6-Triisopropylphenylacetic acid
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